2-[1-(1H-Indol-3-ylmethyl)-2-piperazinyl]ethanol
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Overview
Description
“2-[1-(1H-Indol-3-ylmethyl)-2-piperazinyl]ethanol” is a chemical compound with the CAS Number: 847480-84-6. It has a molecular weight of 259.35 . The IUPAC name for this compound is 2-[1-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21N3O/c19-8-5-13-10-16-6-7-18(13)11-12-9-17-15-4-2-1-3-14(12)15/h1-4,9,13,16-17,19H,5-8,10-11H2 . This code provides a detailed description of the compound’s molecular structure.Scientific Research Applications
Antiviral Applications
Indole derivatives have been reported to possess antiviral activities, which could make “2-[1-(1H-Indol-3-ylmethyl)-2-piperazinyl]ethanol” a candidate for the development of antiviral agents. Molecular docking studies of similar compounds have shown potential against HIV-1 .
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives are well-documented, suggesting that our compound could be explored for its efficacy in reducing inflammation in various medical conditions .
Anticancer Applications
Indole derivatives are known to exhibit anticancer activities. The compound may be investigated for its potential to inhibit cancer cell growth or as a chemotherapeutic agent .
Antimicrobial Applications
The antimicrobial properties of indole derivatives, including antibacterial and antifungal effects, indicate that “2-[1-(1H-Indol-3-ylmethyl)-2-piperazinyl]ethanol” could be useful in combating microbial infections .
Neuropharmacological Applications
As a metabolite formed in the liver that induces sleep in humans, this compound may have applications in the treatment of sleep disorders or as a sedative .
Endocrine System Applications
Given the involvement of similar compounds in hormonal pathways, such as aldosterone synthase inhibition, there may be potential applications in modulating hormonal activity or treating related disorders .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to downstream effects that contribute to their biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they likely have a range of molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[1-(1H-Indol-3-ylmethyl)-2-piperazinyl]ethanol . These factors could include the pH of the environment, the presence of other compounds, and physical conditions such as temperature and pressure.
properties
IUPAC Name |
2-[1-(1H-indol-3-ylmethyl)piperazin-2-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-8-5-13-10-16-6-7-18(13)11-12-9-17-15-4-2-1-3-14(12)15/h1-4,9,13,16-17,19H,5-8,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBFTINLKPCDMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)CCO)CC2=CNC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(1H-Indol-3-ylmethyl)-2-piperazinyl]ethanol |
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